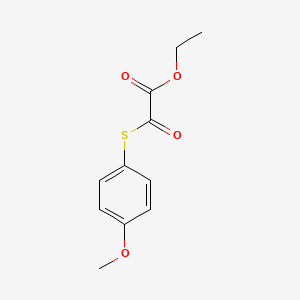

Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate

Description

Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate (CAS: 40140-16-7) is an organic compound with the molecular formula C₁₁H₁₂O₄S and a molecular weight of 256.28 g/mol. Its structure comprises an ethyl ester group, a 4-methoxyphenyl ring linked via a sulfanyl (thioether) bridge, and an oxo (keto) functional group. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity in nucleophilic substitution and condensation reactions . Spectral data (NMR, IR) confirm its structural features, including the methoxy group’s electron-donating effects and the sulfanyl moiety’s role in facilitating sulfur-based reactivity .

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-6-4-8(14-2)5-7-9/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPISZJIGFZASIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate typically involves the reaction of 4-methoxythiophenol with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Nucleophilic Substitution : The sulfanyl group can react with electrophiles to form new carbon-sulfur bonds.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Hydrolysis : The ethyl ester group can be hydrolyzed to yield carboxylic acids under acidic or basic conditions.

These reactions facilitate the derivatization of the compound, allowing for the development of derivatives with enhanced properties for pharmaceutical applications .

Enzyme Inhibition Studies

Research indicates that compounds similar to this compound exhibit enzyme inhibition properties. The sulfanyl group can form covalent bonds with active sites on enzymes, potentially leading to inhibition of their activity. This characteristic is particularly relevant in drug design, where enzyme inhibitors play crucial roles in therapeutic interventions against diseases such as cancer and bacterial infections .

Potential Anticancer Activity

Studies have shown that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have been evaluated for their effects on cancer cell lines, demonstrating significant inhibitory effects against various types of cancer cells. The mechanism often involves apoptosis induction, where treated cells undergo programmed cell death—an essential pathway for eliminating cancerous cells .

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study explored the synthesis and biological evaluation of thiazolone-based sulfonamides that demonstrated significant inhibitory effects against carbonic anhydrase IX (CA IX), a target in cancer therapy. Compounds derived from similar scaffolds as this compound showed IC50 values indicating potent enzyme inhibition, which correlates with promising anticancer activity .

Case Study 2: Antibacterial Properties

Research has also indicated that structurally analogous compounds exhibit antibacterial activities. These compounds were tested against Staphylococcus aureus and showed significant inhibition rates compared to positive controls, suggesting that this compound may also hold potential as an antibacterial agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further influencing biological activity. These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their comparative properties:

| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|---|

| Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate | 40140-16-7 | C₁₁H₁₂O₄S | 4-MeO-C₆H₄-S, ethyl ester, oxo | 256.28 | Pharmaceutical intermediate |

| Methyl 2-(4-methoxyphenyl)-2-oxoacetate | N/A (compound 7) | C₁₀H₁₀O₄ | 4-MeO-C₆H₄, methyl ester, oxo (no sulfanyl) | 194.18 | Natural product derivative (marine tunicate) |

| Ethyl 2-(4-fluoro-3-methylphenyl)sulfanyl-2-oxo-acetate | N/A | C₁₁H₁₁FO₃S | 4-F, 3-Me-C₆H₃-S, ethyl ester, oxo | 266.27 | Enhanced lipophilicity due to fluorine |

| Ethyl 2-(2-ethoxy-4-fluorophenyl)-2-oxoacetate | 1038510-02-9 | C₁₂H₁₃FO₄ | 2-EtO, 4-F-C₆H₃, ethyl ester, oxo (no sulfanyl) | 256.23 | Agrochemical precursor |

| Ethyl 2-(4-hydroxyphenyl)-2-oxoacetate | 70080-54-5 | C₁₀H₁₀O₄ | 4-HO-C₆H₄, ethyl ester, oxo (no sulfanyl) | 194.18 | Higher polarity; antioxidant applications |

| Ethyl (2-methoxyphenyl)aminoacetate | 7267-26-7 | C₁₁H₁₃NO₄ | 2-MeO-C₆H₄-NH, ethyl ester, oxo (no sulfanyl) | 235.23 | Intermediate for heterocyclic synthesis |

Functional Group and Reactivity Analysis

- Sulfanyl vs. Amino/Acyloxy Groups: The sulfanyl (S-linked) group in the target compound enhances sulfur-specific reactivity, such as oxidation to sulfoxides or nucleophilic thiol-disulfide exchange. In contrast, analogs like Ethyl (2-methoxyphenyl)aminoacetate (CAS: 7267-26-7) exhibit nitrogen-based reactivity, enabling participation in Schiff base or urea formation .

Substituent Effects on Electronic Properties :

- The 4-methoxy group in the target compound provides electron-donating resonance effects, stabilizing the aryl ring and directing electrophilic substitution.

- Fluorine substituents (e.g., in CAS 1038510-02-9) introduce electron-withdrawing effects, increasing metabolic stability and lipophilicity .

- Hydroxyl groups (e.g., CAS 70080-54-5) increase polarity and hydrogen-bonding capacity, impacting solubility and biological activity .

Ester Chain Length :

Methyl esters (e.g., compound 7 in ) generally exhibit lower hydrolytic stability compared to ethyl esters due to steric and electronic factors.

Crystallographic and Spectral Comparisons

Spectroscopic Data :

Biological Activity

Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development. This article explores the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by relevant data and case studies.

This compound can be synthesized through various methods involving the reaction of 4-methoxyphenyl derivatives with sulfanyl and acetic acid components. The compound features a sulfanyl group that may enhance its reactivity and biological activity by forming covalent bonds with nucleophilic sites on proteins or enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. The sulfanyl group facilitates covalent bonding, potentially altering enzyme activities, while the methoxy group may engage in hydrogen bonding or hydrophobic interactions, affecting binding affinity and specificity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound, revealing promising results:

- Cell Line Studies : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-436) and prostate cancer (DU145). The IC50 values ranged from 5 to 10 nM for potent derivatives, indicating significant antiproliferative effects .

- Mechanistic Studies : Flow cytometric analyses showed that treatment with certain derivatives led to cell cycle arrest at the G2/M phase and induced apoptosis in MDA-MB-436 cells. The percentage of cells in the G2 phase increased significantly after treatment, suggesting a mechanism involving cell cycle disruption .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the methoxy group and other substituents can significantly influence the compound's potency. For instance, compounds with methoxy substitutions at specific positions on the phenyl ring exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Data Table: Antiproliferative Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MDA-MB-436 | 2.57 | G2/M phase arrest |

| Compound 2 | DU145 | 8.90 | Apoptosis induction |

| Compound 3 | K562 | 10.70 | Cell cycle disruption |

| Compound 4 | LN229 (glioblastoma) | 5.00 | Microtubule destabilization |

Case Studies

- Breast Cancer Study : A study involving MDA-MB-436 cells treated with this compound showed a significant increase in early apoptotic cells from 0.14% (control) to 0.27% post-treatment, indicating effective induction of programmed cell death .

- Prostate Cancer Research : In another experiment, derivatives were tested against DU145 cells, demonstrating notable cytotoxicity with IC50 values comparable to established chemotherapeutics like Olaparib .

- In Vivo Studies : Preliminary studies using xenograft models indicated that certain derivatives could reduce tumor size significantly, underscoring their potential for further development as anticancer agents .

Q & A

Q. What are standard synthetic routes for Ethyl 2-(4-methoxyphenyl)sulfanyl-2-oxo-acetate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ester coupling. A common approach involves reacting 4-methoxyphenylthiol with ethyl oxalyl chloride (or its derivatives) under anhydrous conditions. For example:

- Step 1 : Activate the thiol group using a base (e.g., triethylamine) in dry dichloromethane.

- Step 2 : Add ethyl oxalyl chloride dropwise at 0–5°C to minimize side reactions.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .

Key Considerations : Monitor reaction progress by TLC and confirm purity via NMR (δ ~4.3 ppm for ester -CH2, δ ~3.8 ppm for methoxy group) .

Q. How is the compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) is standard. For example, monoclinic space group P2₁/c with unit cell parameters a = 9.389 Å, b = 8.243 Å, c = 20.861 Å, β = 100.72°, and Z = 4 .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 55–56 ppm in ¹³C).

- IR : Stretching frequencies for C=O (~1740 cm⁻¹) and S–C (~650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic bond angles or distances?

- Methodological Answer :

- Data Validation : Check for absorption errors (e.g., apply ψ-scan corrections as in ).

- Refinement Strategies : Use SHELXL’s restraints for geometrically strained regions (e.g., S–C bond distances). Compare with analogous structures (e.g., sulfur-containing esters ).

- Software Cross-Verification : Validate results with programs like Olex2 or PLATON to detect outliers .

Q. What strategies mitigate impurities during synthesis?

- Methodological Answer :

- Chromatographic Monitoring : Use HPLC with UV detection (λ = 254 nm) to track byproducts.

- Impurity Identification : Compare with reference standards (e.g., 4-methoxyphenyl derivatives ).

- Reaction Optimization : Adjust stoichiometry (excess thiol) or use scavengers (e.g., molecular sieves) to suppress hydrolysis .

Q. How can computational methods predict reactivity or stability?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level. Compare computed bond lengths/angles with crystallographic data (e.g., S–C=O dihedral angles ).

- Reactivity Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.